Cidofovir dihydrate
Overview
Description
Cidofovir dihydrate is an acyclic analog of deoxycytidine monophosphate . It has been employed almost exclusively to treat cytomegalovirus (CMV) infections in patients with the acquired immunodeficiency syndrome (AIDS) and transplant recipients . It interrupts viral proliferation by inhibiting viral DNA synthesis .
Synthesis Analysis
The synthesis of Cidofovir involves several steps starting from the raw material (S)-hydroxymethyl ethylene oxide. The process includes etherification, acylation, condensation, protective group removal, hydrolysis, acidification, and more . The synthesis method is advantageous due to its low cost, minimal pollution, simplicity, and suitability for industrial production .
Molecular Structure Analysis
The molecular formula of Cidofovir dihydrate is C8H14N3O6P . It is a cytidine nucleotide analogue with in vitro and in vivo activity against a broad spectrum of herpesviruses .
Physical And Chemical Properties Analysis
Cidofovir dihydrate is a white crystalline powder with an aqueous solubility of ≥ 170 mg/mL at pH 6 to 8 . Its molecular weight is 279.19 for anhydrous . The melting point is 260 °C and the initial boiling point and boiling range is 609.5±65.0 °C .
Scientific Research Applications
Clinical Uses
Cidofovir has been primarily used for treating CMV retinitis in AIDS patients. It has shown efficacy in controlled clinical trials and offers a guideline to prevent potential toxicity. Its broad spectrum includes activity against human herpesviruses, adenovirus, HPV, polyomaviruses, and human poxviruses. Its clinical investigation extends to a variety of potential applications, such as treatment of progressive multifocal leukoencephalopathy, Kaposi's sarcoma, CMV retinitis, respiratory papillomatosis, molluscum contagiosum, anogenital condyloma acuminata, recurrent genital herpes, and viral keratoconjunctivitis (Safrin, Cherrington, & Jaffe, 1997).
Efficacy Against Systemic Infections
Cidofovir has shown significant efficacy in reducing mortality from disseminated virus infection in immune-compromised guinea pigs. This demonstrates its potential as an alternative treatment for herpesvirus infections, warranting further evaluation (Bourne, Bravo, & Bernstein, 2000).
Topical and Intralesional Applications
Topical and intralesional cidofovir has demonstrated effectiveness against DNA viruses causing cutaneous disease. It has been used in patients with HIV and shows potential in the treatment of cutaneous diseases caused by DNA viruses (Zabawski & Cockerell, 1998).
Activity Against Poxvirus Infections
Cidofovir shows broad-spectrum activity against DNA viruses, including poxviruses. It has been used successfully in immunocompromised patients for treating recalcitrant molluscum contagiosum virus and orf virus. This highlights its potential for therapy and short-term prophylaxis of various poxvirus infections (Andrei & Snoeck, 2010).
Antiviral Activity and Pharmacokinetics
Studies have focused on the antiviral activities and pharmacokinetics of cidofovir. Its potent antiviral properties against cytomegalovirus and other herpesviruses have been highlighted, alongside the need for cautious use due to potential nephrotoxicity (Lalezari et al., 1995).
Treatment of Eye Infections
Cidofovir has been evaluated for its efficacy against adenovirus type 5 in a New Zealand rabbit ocular model, demonstrating its potential for treating adenovirus infection (de Oliveira et al., 1996).
Safety And Hazards
Cidofovir dihydrate is classified as a substance that may cause genetic defects, may cause cancer, may damage fertility or the unborn child, and may cause damage to organs . It is toxic if swallowed and causes skin irritation . Protective measures such as wearing protective gloves and avoiding breathing dust, gas, or vapors are recommended .
properties
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKARFMSZDBYQF-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041002 | |
Record name | Cidofovir dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cidofovir dihydrate | |
CAS RN |
149394-66-1 | |
Record name | Cidofovir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cidofovir dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIDOFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL713Q00N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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